Cas no 1806648-55-4 (1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one)
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
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- Inchi: 1S/C11H9BrF4O2/c1-5(17)8(12)6-3-2-4-7(10(13)14)9(6)18-11(15)16/h2-4,8,10-11H,1H3
- InChI Key: KZKQGNNLFQJDHJ-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(C(F)F)C=1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 288
- XLogP3: 4
- Topological Polar Surface Area: 26.3
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014618-250mg |
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one |
1806648-55-4 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013014618-500mg |
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one |
1806648-55-4 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
| Alichem | A013014618-1g |
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one |
1806648-55-4 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a complex organic compound with the CAS number 1806648-55-4. This compound belongs to the class of ketones and features a bromine atom attached to a propanone backbone, which is further substituted by a phenyl ring containing difluoromethoxy and difluoromethyl groups. The structure of this compound is highly functionalized, making it a valuable molecule in various chemical synthesis and research applications.
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. These reactions are designed to introduce the bromine atom and the substituted phenyl group onto the propanone framework. The presence of difluoromethoxy and difluoromethyl groups on the aromatic ring enhances the compound's stability and reactivity, making it suitable for use in diverse chemical transformations.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The bromine atom serves as an excellent leaving group, facilitating further substitution reactions that can lead to the formation of novel drug candidates.
In addition to its role in drug discovery, 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one has been utilized in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconducting materials for thin-film transistors. The fluorinated substituents on the phenyl ring contribute to the compound's high thermal stability and mechanical strength, which are desirable traits in advanced materials.
The structural complexity of this compound also makes it an interesting subject for theoretical studies. Computational chemists have employed density functional theory (DFT) to investigate its electronic structure and reactivity. These studies have provided insights into the compound's π-conjugation patterns and its ability to participate in various chemical interactions, such as hydrogen bonding and van der Waals forces.
From an environmental perspective, understanding the degradation pathways of 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that the fluorinated substituents slow down microbial degradation processes. This information is vital for developing strategies to minimize environmental contamination during industrial applications.
In summary, 1-Bromo-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a versatile compound with significant implications across multiple scientific disciplines. Its unique structure, reactivity, and functional groups make it a valuable tool in chemical synthesis, drug discovery, materials science, and environmental chemistry. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing both academic and industrial applications.
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